3-(3-Methoxy-3-phenylprop-1-en-1-yl)aniline
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Overview
Description
3-(3-Methoxy-3-phenylprop-1-en-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a methoxy group and a phenylprop-1-en-1-yl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-3-phenylprop-1-en-1-yl)aniline typically involves the reaction of aniline with 3-methoxy-3-phenylprop-1-en-1-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-3-phenylprop-1-en-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methoxy-3-phenylprop-1-en-1-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-3-phenylprop-1-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[(2E)-3-phenyl-2-propen-1-yl]aniline
- 2-Methyl-3-phenyl-2-propen-1-ol
- (E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate
Uniqueness
3-(3-Methoxy-3-phenylprop-1-en-1-yl)aniline is unique due to the presence of both a methoxy group and a phenylprop-1-en-1-yl group on the aniline ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
92746-12-8 |
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Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
3-(3-methoxy-3-phenylprop-1-enyl)aniline |
InChI |
InChI=1S/C16H17NO/c1-18-16(14-7-3-2-4-8-14)11-10-13-6-5-9-15(17)12-13/h2-12,16H,17H2,1H3 |
InChI Key |
PWTLPJSPMKKPFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(C=CC1=CC(=CC=C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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